molecular formula C8H7ClFNO B2846362 5-chloro-2-fluoro-N-methylbenzamide CAS No. 1223412-83-6

5-chloro-2-fluoro-N-methylbenzamide

Cat. No.: B2846362
CAS No.: 1223412-83-6
M. Wt: 187.6
InChI Key: LOXPCMYJBQYPDW-UHFFFAOYSA-N
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Description

5-chloro-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 5th and 2nd positions, respectively, and an N-methyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluoro-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzoic acid.

    Amidation Reaction: The 5-chloro-2-fluorobenzoic acid is reacted with N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The resulting product, this compound, is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-fluoro-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-fluoro-N-methylbenzamide is unique due to the specific combination of chlorine and fluorine substitutions on the benzene ring, which can influence its chemical reactivity and biological activity. The N-methyl group also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

5-chloro-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXPCMYJBQYPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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